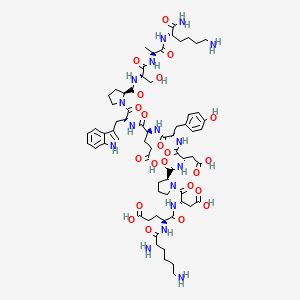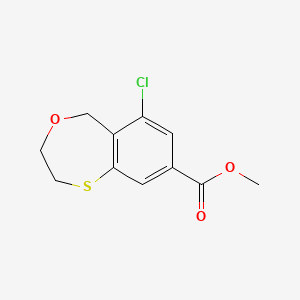
Boc-L-Glu(Bzl)-PAM resin (100-200 mesh)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the Molecular Design Limited (MDL) number MFCD00801194 is known as Boc-L-glutamic acid gamma-benzyl ester Merrifield resin. This compound is a derivative of L-glutamic acid, a naturally occurring amino acid, and is used primarily in peptide synthesis. The resin is designed to facilitate the solid-phase synthesis of peptides, which are chains of amino acids linked by peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is synthesized through a series of chemical reactions. The process typically involves the protection of the amino group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the gamma-carboxyl group with benzyl alcohol. The resulting compound is then attached to a Merrifield resin, which is a polystyrene resin functionalized with chloromethyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of Boc-L-glutamic acid gamma-benzyl ester Merrifield resin involves large-scale chemical reactors and automated synthesis equipment. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The resin is typically produced in batches, with each batch undergoing rigorous testing for chemical composition and performance in peptide synthesis applications.
化学反応の分析
Types of Reactions
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups on the Merrifield resin can react with nucleophiles, such as amines, to form covalent bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amino group.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Dichloromethane (DCM): Used as a solvent in many of the coupling reactions.
Dicyclohexylcarbodiimide (DCC): A coupling agent used to facilitate the formation of peptide bonds.
Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.
Hydrochloric Acid (HCl): Used for the hydrolysis of the benzyl ester group.
Major Products Formed
Peptides: The primary products formed using Boc-L-glutamic acid gamma-benzyl ester Merrifield resin are peptides, which are synthesized through sequential coupling of amino acids.
Free Amino Acids: After deprotection and cleavage from the resin, free amino acids or peptides with exposed functional groups are obtained.
科学的研究の応用
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a solid support for the synthesis of peptides, which are important in drug development, biochemical research, and therapeutic applications.
Protein Engineering: Facilitates the synthesis of peptide fragments for the study of protein structure and function.
Drug Discovery: Used in the synthesis of peptide-based drugs and in the screening of peptide libraries for potential therapeutic candidates.
Bioconjugation: Employed in the attachment of peptides to other biomolecules for the development of bioconjugates used in diagnostics and therapeutics.
作用機序
The mechanism of action of Boc-L-glutamic acid gamma-benzyl ester Merrifield resin involves its role as a solid support in peptide synthesis. The resin provides a stable platform for the sequential addition of amino acids, allowing for the controlled synthesis of peptides. The Boc protecting group prevents unwanted side reactions during the synthesis, and its removal exposes the free amino group for further coupling reactions. The benzyl ester group serves as a temporary protecting group for the carboxyl group, which can be removed to yield the final peptide product.
類似化合物との比較
Similar Compounds
Boc-L-phenylalanine Merrifield Resin: Similar in structure and function, used for the synthesis of peptides containing phenylalanine.
Boc-L-lysine Merrifield Resin: Used for the synthesis of peptides containing lysine, with similar protecting groups and resin attachment.
Fmoc-L-glutamic acid gamma-benzyl ester Merrifield Resin: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.
Uniqueness
Boc-L-glutamic acid gamma-benzyl ester Merrifield resin is unique due to its specific combination of protecting groups and resin attachment, which provides stability and versatility in peptide synthesis. The Boc group offers ease of removal under mild acidic conditions, while the benzyl ester group provides temporary protection for the carboxyl group, allowing for selective deprotection and further functionalization.
特性
分子式 |
C17H23NO5 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
benzyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-14(11-19)9-10-15(20)22-12-13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3,(H,18,21)/t14-/m0/s1 |
InChIキー |
YXFDDMHHXOWHKA-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C=O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)


![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)


![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)

![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)

![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
